2-Chloro-4-fluoro-3-methylbenzonitrile

Description

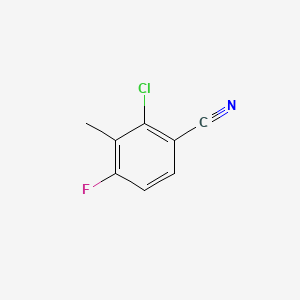

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKBJSAKTZEMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659310 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-15-2 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzonitrile: Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthetic utility of 2-Chloro-4-fluoro-3-methylbenzonitrile. This compound is a key intermediate in the pharmaceutical industry, particularly in the development of Selective Androgen Receptor Modulators (SARMs). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and subsequent use are provided.

Core Properties and Structure

This compound is a substituted aromatic nitrile with the chemical formula C₈H₅ClFN.[1][2] Its structure incorporates a benzene ring functionalized with a nitrile group, a chlorine atom, a fluorine atom, and a methyl group, leading to a specific substitution pattern that is crucial for its role as a chemical building block.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 796600-15-2 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 54-58 °C | N/A |

| Boiling Point (Predicted) | 260.75 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.283 g/cm³ | [4] |

| Flash Point (Predicted) | 111.50 °C | [4] |

| Purity | Typically ≥ 95% | [3] |

Structural Information

The structural formula of this compound is presented below. The specific arrangement of the substituents on the benzene ring is critical for its reactivity and its utility as a precursor in multi-step syntheses.

Spectral Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.6 | Multiplet | N/A |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | N/A |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CN (Nitrile) | 115 - 120 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | 110 - 140 |

| Aromatic C-C | 120 - 145 |

| -CH₃ (Methyl) | 15 - 25 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2240 |

| C=C (Aromatic ring stretch) | 1450 - 1600 |

| C-H (Aromatic stretch) | 3000 - 3100 |

| C-F (Stretch) | 1000 - 1400 |

| C-Cl (Stretch) | 600 - 800 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 169/171 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 142/144 | [M-HCN]⁺ |

| 134 | [M-Cl]⁺ |

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not widely available, a plausible synthetic route can be inferred from established organic chemistry reactions and patent literature describing the synthesis of similar compounds.[5]

Proposed Synthesis of this compound

A likely synthetic pathway involves the Sandmeyer reaction starting from 2-chloro-4-fluoro-3-methylaniline.

Experimental Protocol for Proposed Synthesis

Materials:

-

2-Chloro-4-fluoro-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-4-fluoro-3-methylaniline in a mixture of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of CuCN and KCN in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene or dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Application in Drug Development: Synthesis of SARM LY305

This compound is a crucial intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM) LY305.[6] The synthesis of LY305 from this intermediate typically proceeds via a Buchwald-Hartwig amination reaction.[6]

Synthetic Workflow for LY305

The following diagram illustrates the synthetic workflow for the preparation of LY305 from this compound.

Experimental Protocol for LY305 Synthesis

Materials:

-

This compound

-

(1R,2R)-2-amino-1-methyl-cyclopentanol

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound, (1R,2R)-2-amino-1-methyl-cyclopentanol, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS until the starting material is consumed).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure LY305.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds, most notably the SARM LY305.[3] Its specific substitution pattern and reactivity make it an important building block for drug discovery and development. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its application in the synthesis of a key therapeutic candidate. The provided protocols and data are intended to support researchers in their synthetic endeavors with this compound.

References

- 1. This compound | C8H5ClFN | CID 44550971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzonitrile: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental analysis protocols, and applications of 2-Chloro-4-fluoro-3-methylbenzonitrile. This compound, a critical intermediate in modern medicinal chemistry, is of particular interest to professionals in drug discovery and development.

Compound Identification and Chemical Structure

This compound is a substituted aromatic nitrile. Its unique arrangement of chloro, fluoro, and methyl groups on the benzonitrile scaffold makes it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 796600-15-2[1][2] |

| Molecular Formula | C₈H₅ClFN[1][2] |

| SMILES | CC1=C(C=CC(=C1Cl)C#N)F[1] |

| InChI | InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3[1] |

| InChIKey | IOKBJSAKTZEMBR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | White solid / Off-white powder | [2] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 260.751 °C at 760 mmHg | [3] |

| Density | 1.283 g/cm³ | [3] |

| Purity | ≥95% - 98% | [2] |

| XLogP3 (Lipophilicity) | 2.7 | [1] |

| Vapor Pressure | 0.012 mmHg at 25°C | [3] |

| Flash Point | 111.498 °C | [3] |

| Storage Conditions | Room temperature, sealed in a dry place | [2][4] |

Role in Drug Development: An Intermediate for SARMs

This compound is a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while having reduced effects on reproductive tissues.[5][6]

One notable application is in the synthesis of the SARM known as LY305 (2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile).[7][8] The synthesis involves a Buchwald–Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.

SARMs function by binding to the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators or corepressors to modulate gene transcription in a tissue-specific manner.[6]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for quality control and research purposes. Below are representative protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the sealed end.[1][3][4]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an initial determination, a rapid heating rate can be used to find an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[1]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[3][9]

-

Purity Assessment: A pure sample will exhibit a sharp melting range (typically 0.5-1.0°C).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of organic compounds and quantifying impurities.[10] A typical reversed-phase HPLC method is described below.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic acid, TFA).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm[11]

-

Injection Volume: 10 µL

Procedure:

-

Solution Preparation:

-

Diluent: Prepare a 50:50 mixture of Acetonitrile and water.

-

Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of a this compound reference standard and dissolve it in 100 mL of diluent.[10]

-

Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the test sample and dissolve it in 50 mL of diluent.[10]

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a blank (diluent) to ensure a stable baseline.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

-

Calculation of Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Safety and Handling

Proper handling and storage are essential when working with this compound.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or use a fume hood.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pennwest.edu [pennwest.edu]

- 10. benchchem.com [benchchem.com]

- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a probable synthesis pathway with a corresponding reaction mechanism diagram, and discusses its significant application in the development of Selective Androgen Receptor Modulators (SARMs). Additionally, it summarizes safety and handling protocols based on available data for this compound and its analogs. While specific experimental spectra are not publicly available, this guide infers expected spectroscopic characteristics based on the compound's structure and data from similar molecules.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₈H₅ClFN.[1] Its chemical structure features a benzene ring substituted with a chloro, a fluoro, a methyl, and a nitrile group. This combination of functional groups makes it a valuable building block in organic synthesis.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 796600-15-2 | [1] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% | [2] |

Note: Specific values for melting point, boiling point, and solubility are not consistently available across public sources and should be determined experimentally.

Synthesis Pathway

A plausible and industrially relevant method for the synthesis of this compound is via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide or nitrile.[3][4] The likely starting material for this synthesis is 2-amino-5-fluoro-6-chlorotoluene.

The proposed synthesis involves two main steps:

-

Diazotization: The amino group of 2-amino-5-fluoro-6-chlorotoluene is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3]

-

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group, yielding the final product, this compound.[3][4]

Below is a DOT script for a Graphviz diagram illustrating this proposed synthesis pathway.

Caption: Proposed synthesis of this compound.

Application in Drug Development: A Key Intermediate for SARMs

This compound has gained significant attention as a crucial intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs).[2] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. This selectivity makes them promising candidates for the treatment of various conditions, including muscle wasting diseases, osteoporosis, and hypogonadism, with potentially fewer side effects than traditional androgen therapies.

A patent for the development of novel SARMs explicitly mentions the use of this compound as a reactant in the synthesis of these therapeutic agents.[5][6] In the described synthesis, the fluoro group of this compound is displaced by a nucleophile to construct the core structure of the SARM.

The general workflow for the utilization of this intermediate in SARM synthesis is depicted in the following diagram:

Caption: Role of the compound in SARM synthesis.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (typically 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The methyl protons should appear as a singlet in the upfield region (typically 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The nitrile carbon will be observed in the downfield region (typically 115-125 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant. The methyl carbon will be found in the upfield region (typically 15-25 ppm).

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. A sharp, strong band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. C-F stretching vibrations usually appear in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.58 g/mol ). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns would likely involve the loss of small molecules such as HCN, Cl, or CH₃.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from suppliers such as ChemScene.[7] It is crucial to consult the specific SDS before handling this chemical. General safety precautions for halogenated aromatic nitriles should be followed.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[9]

Toxicity:

-

While specific toxicological data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[10] Therefore, it should be handled with care, assuming it has similar toxic properties.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the development of next-generation pharmaceuticals like SARMs. Its synthesis can be achieved through established chemical transformations such as the Sandmeyer reaction. While detailed public data on its spectroscopic and toxicological properties are limited, this guide provides a foundational understanding for researchers and drug development professionals working with this compound. As with any chemical, it is imperative to follow strict safety protocols and consult the relevant Safety Data Sheet before use.

References

- 1. This compound | C8H5ClFN | CID 44550971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20100041721A1 - Selective androgen receptor modulators - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS 796600-15-2: 2-chloro-4-fluoro-3-methyl-benzonitrile [cymitquimica.com]

- 9. 796600-15-2|this compound|BLD Pharm [bldpharm.com]

- 10. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Chloro-4-fluoro-3-methylbenzonitrile, a valuable intermediate in pharmaceutical development.[1] The synthesis involves a three-step sequence starting from the commercially available 2-chloro-4-fluorotoluene. The key transformations include nitration, reduction of the resulting nitro group to an amine, and a final Sandmeyer reaction to introduce the cyano group.

This guide offers detailed experimental protocols, quantitative data where available, and visualizations to facilitate a thorough understanding of the synthetic process.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through the following three-step route:

Figure 1: Proposed synthetic route for this compound.

Step 1: Nitration of 2-Chloro-4-fluorotoluene

The initial step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrotoluene. This electrophilic aromatic substitution is a standard procedure in organic synthesis.

Experimental Protocol

General Procedure:

-

To a stirred mixture of concentrated sulfuric acid, add 2-chloro-4-fluorotoluene dropwise while maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Continue stirring at this temperature for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-fluoro-5-nitrotoluene.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluorotoluene | N/A |

| Product | 2-Chloro-4-fluoro-5-nitrotoluene | [2] |

| Expected Yield | >80% (based on similar reactions) | [2] |

Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrotoluene

The second step is the reduction of the nitro group in 2-chloro-4-fluoro-5-nitrotoluene to a primary amine, yielding 3-amino-2-chloro-6-fluorotoluene. Various methods are available for the reduction of aromatic nitro compounds.

Experimental Protocol

A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid. This method is generally chemoselective for the nitro group and tolerant of other functional groups like halogens.

General Procedure:

-

In a reaction vessel, suspend 2-chloro-4-fluoro-5-nitrotoluene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate to remove the ethanol and then neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the amine.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford the crude 3-amino-2-chloro-6-fluorotoluene.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluoro-5-nitrotoluene | N/A |

| Product | 3-Amino-2-chloro-6-fluorotoluene | N/A |

| Expected Yield | Typically high (often >90%) | General knowledge of nitro reductions |

Step 3: Diazotization and Sandmeyer Cyanation

The final step is the conversion of the amino group of 3-amino-2-chloro-6-fluorotoluene into a nitrile group via a Sandmeyer reaction. This two-part process involves the initial formation of a diazonium salt, followed by its reaction with a copper(I) cyanide salt. The Sandmeyer reaction is a well-established method for the synthesis of benzonitriles from anilines.[3]

Experimental Protocol

The following protocol is adapted from a general procedure for the Sandmeyer reaction.

Part A: Diazotization

-

Dissolve 3-amino-2-chloro-6-fluorotoluene in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period before proceeding to the next step.

Part B: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Wash the organic layer with water and a dilute sodium hydroxide solution to remove any phenolic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Amino-2-chloro-6-fluorotoluene | N/A |

| Product | This compound | N/A |

| Expected Yield | 52-93% (based on similar Sandmeyer cyanations) | [4] |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the final Sandmeyer reaction step.

Figure 2: General workflow for the Sandmeyer cyanation step.

This technical guide provides a robust framework for the synthesis of this compound. Researchers and scientists are encouraged to optimize the described general procedures for their specific laboratory conditions to achieve the best possible yields and purity.

References

2-Chloro-4-fluoro-3-methylbenzonitrile IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, a representative synthetic protocol for a closely related compound, and its application in the development of Selective Androgen Receptor Modulators (SARMs).

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 2-chloro-3-methyl-4-fluorobenzonitrile, Benzonitrile, 2-chloro-4-fluoro-3-methyl-[1]

-

CAS Number: 796600-15-2[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Melting Point | 54-58 °C |

| Boiling Point | 260.751 °C at 760 mmHg |

| Density | 1.28 g/cm³ (Predicted) |

| Flash Point | 111.498 °C |

| Vapor Pressure | 0.012 mmHg at 25°C |

Experimental Protocols

Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-aminobenzonitrile

This two-step process involves diazotization of the starting amine followed by a Schiemann-type reaction.

Step 1: Diazotization

-

To a 100mL four-necked flask, add 47.89 g of 30% concentrated hydrochloric acid and 20.0 g of 2-chloro-4-aminobenzonitrile.

-

Heat the reaction solution to 70°C and stir for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 9.23 g of sodium nitrite dissolved in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for an additional 30 minutes.

-

Add 28.78 g of sodium tetrafluoroborate and continue to stir at 0°C for 30 minutes to precipitate the diazonium salt.

Step 2: Fluoro-dediazoniation

-

Filter the reaction solution to collect the diazonium tetrafluoroborate salt.

-

Dry the collected solid in an oven at 60°C.

-

In a separate 100 mL four-necked flask, add 50 mL of toluene and the dried diazonium salt.

-

Heat the mixture to 120°C and maintain the reaction for 10 hours.

-

After the reaction is complete, remove the toluene by rotary evaporation under reduced pressure.

-

Dissolve the residue in 60 mL of dichloromethane.

-

Wash the organic phase with 40 mL of saturated ammonium chloride solution, followed by 40 mL of saturated sodium bicarbonate solution, and finally 40 mL of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-4-fluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. The unique substitution pattern of this compound allows for its incorporation into more complex molecules that can selectively target androgen receptors in different tissues.

Below is a generalized workflow illustrating the role of this compound as a key intermediate in the synthesis of a SARM.

Caption: Generalized synthetic pathway for a SARM using this compound.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-fluoro-3-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-fluoro-3-methylbenzonitrile. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on its theoretical solubility profile and provides detailed experimental protocols for determining its solubility in organic solvents.

Introduction to this compound

This compound is a substituted benzonitrile compound with the chemical formula C₈H₅ClFN. Its structure consists of a benzene ring substituted with a chloro, a fluoro, a methyl, and a nitrile group. This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and formulation development.

Quantitative Solubility Data

A thorough search of scientific literature and patent databases did not yield any specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate as they generate experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

Theoretical Solubility Profile

The solubility of this compound in organic solvents can be predicted based on its molecular structure. The principle of "like dissolves like" is a key consideration.

-

Polarity : The presence of the nitrile (-C≡N), chloro (-Cl), and fluoro (-F) groups introduces polarity to the molecule. The nitrile group, in particular, has a strong dipole moment. However, the benzene ring and the methyl (-CH₃) group are nonpolar. This combination suggests that the compound is moderately polar.

-

Expected Solubility :

-

Polar Aprotic Solvents : High solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF). These solvents can interact with the polar functional groups of the molecule.

-

Polar Protic Solvents : Moderate to good solubility is likely in polar protic solvents like ethanol and methanol. The potential for hydrogen bonding with the nitrile nitrogen could enhance solubility.

-

Nonpolar Solvents : Lower solubility is anticipated in nonpolar solvents such as hexane and toluene. While the benzene ring offers some nonpolar character, the polar functional groups will limit solubility in highly nonpolar media.

-

Chlorinated Solvents : Solvents like dichloromethane and chloroform are expected to be good solvents due to their ability to dissolve moderately polar compounds.

-

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

4.1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Allow the solution to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed evaporating dish.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish in a fume hood or using a rotary evaporator.

-

Dry the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

Calculate the solubility as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

4.2. High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility with high accuracy and requires smaller amounts of material.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Preparation: Withdraw an aliquot of the clear supernatant and filter it. Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of solubility analysis steps.

Spectroscopic and Analytical Profile of 2-Chloro-4-fluoro-3-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data and established experimental protocols for the analysis of this compound and structurally related molecules.

Core Data Presentation

The following tables summarize the predicted and key physical data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.45 | d | 8.5 | H-6 |

| 7.18 | d | 8.5 | H-5 |

| 2.40 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 162.5 (d, J=255) | C-4 |

| 135.0 | C-6 |

| 132.0 | C-2 |

| 128.0 (d, J=22) | C-3 |

| 117.0 (d, J=21) | C-5 |

| 115.5 | C-1 |

| 114.0 | -CN |

| 15.0 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2230 | Strong | C≡N stretch |

| 1580 | Medium | C=C aromatic ring stretch |

| 1480 | Medium | C=C aromatic ring stretch |

| 1250 | Strong | C-F stretch |

| 830 | Strong | C-Cl stretch |

| 2920 | Weak | C-H stretch (methyl) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 169/171 | 100/33 | [M]⁺ (Molecular Ion) |

| 154/156 | 40/13 | [M-CH₃]⁺ |

| 128/130 | 20/7 | [M-CH₃CN]⁺ |

| 108 | 15 | [M-Cl-CN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.[1][2]

-

¹H NMR Acquisition : A standard one-pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition : A proton-decoupled pulse program is employed with a spectral width of about 250 ppm. A longer relaxation delay (5-10 seconds) is used due to the longer relaxation times of quaternary carbons. Several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.[3]

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C NMR spectrum is referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation (Solid) : A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly onto the ATR crystal.[4]

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[5][6]

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.[7]

-

Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5][6]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from a known procedure for a related compound.

Caption: A potential two-step synthesis of this compound.

Analytical Workflow

This diagram outlines the typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Standard workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Chloro-4-fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2). As a specific Safety Data Sheet (SDS) with definitive GHS classification for this compound is not publicly available, the hazard information presented herein is extrapolated from data on structurally similar compounds and established principles for handling fluorinated aromatic nitriles. It is imperative that users of this chemical conduct a thorough risk assessment and consult with their institution's environmental health and safety department before commencing any work.

Compound Identification and Physical Properties

This compound is a substituted aromatic nitrile, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. A clear understanding of its physical characteristics is the first step in ensuring its safe handling.

| Property | Value | Source |

| CAS Number | 796600-15-2 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Off-white to slightly yellow solid powder | [3] |

| Melting Point | 54-58 °C | [1] |

| Boiling Point (Predicted) | 260.8 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1][3] |

| Storage Temperature | Room Temperature | [4] |

Hazard Assessment and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds such as 4-Fluoro-2-methylbenzonitrile and 4-Fluoro-3-methylbenzonitrile, this compound is anticipated to possess the following hazards.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[7][8][9]

| Hazard Class | GHS Category (Inferred) | Hazard Statement (Inferred) | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation |

Signal Word (Inferred): Warning [5][6]

Precautionary Statements (Inferred)[5][6][10]:

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are inferred based on the likely hazards:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols involving this compound are proprietary, the following general procedures for handling potent chemical intermediates in a research and development setting are mandatory.[10][11][12][13][14]

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a certified face velocity.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.[4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[4]

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and a face shield are required. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and change them frequently, especially after direct contact. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4] |

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep containers tightly sealed when not in use.

-

Handling: Avoid generating dust. Use non-sparking tools for transfers. Grounding and bonding may be necessary for large-scale operations to prevent static discharge. Do not eat, drink, or smoke in areas where the chemical is handled.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[6][15][16][17]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[18][17]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen cyanide, hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in section 3.2. Avoid breathing dust and contact with the substance.[6][18]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, dike the area and collect the material for disposal. The spill area should be decontaminated with an appropriate solvent and then washed with soap and water.

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and hazard communication, the following diagrams have been generated.

References

- 1. China this compound CAS NO.796600-15-2 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 2. This compound | C8H5ClFN | CID 44550971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [acrospharma.co.kr]

- 4. This compound [tslpharm.com]

- 5. 4-Fluoro-2-methylbenzonitrile 97 147754-12-9 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. hsi.com [hsi.com]

- 8. schc.org [schc.org]

- 9. OSHA Hazard Communication Guide | Chemscape [chemscape.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. afd.calpoly.edu [afd.calpoly.edu]

- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

Technical Guide: The Role of 2-Chloro-4-fluoro-3-methylbenzonitrile in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmaceutical development, particularly in the creation of novel therapeutics targeting the androgen receptor, specific chemical intermediates are fundamental to building complex and effective molecules. One such critical building block is 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2). This halogenated benzonitrile derivative serves as a pivotal starting material in the synthesis of advanced, nonsteroidal Selective Androgen Receptor Modulators (SARMs).[1]

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing the unwanted androgenic side effects in tissues like the prostate.[2] The unique chemical structure of this compound makes it an ideal precursor for constructing the "left-hand side" of certain SARM molecules, most notably RAD-140 (Vosilasarm) .[2][3] Its high purity (typically ≥95%) and chemical stability are essential for pharmaceutical synthesis, where quality control is paramount.[1]

This technical guide provides an in-depth analysis of the role of this compound in the synthesis of RAD-140, detailing the synthetic pathway, experimental protocols, and associated quantitative data.

Core Synthesis Pathway: From Precursor to RAD-140

The primary application of this compound in SARM development is its use as the foundational scaffold for the synthesis of RAD-140 (Compound 7 in the original literature).[2][4][5] The synthesis leverages the reactivity of the fluorine atom on the benzene ring for a key nucleophilic aromatic substitution (SNAr) reaction.

The overall synthetic workflow involves coupling the this compound core (referred to as precursor 8 ) with a chiral amine, followed by subsequent steps to build the rest of the molecule, including the characteristic oxadiazole ring.[2]

The synthesis begins with an ipso-fluorine substitution reaction on this compound. The electron-withdrawing nature of the nitrile and chloro groups activates the fluorine atom for nucleophilic attack by the amine group of D-threonine methyl ester. This reaction proceeds in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield the key amine adduct intermediate.[2] This intermediate is then coupled with 4-cyanobenzohydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring, yielding the final RAD-140 molecule.[2]

Experimental Protocols

The following protocol is an adapted summary of the key synthetic step involving this compound as described in the seminal publication by Miller et al., 2010.[2]

Synthesis of Intermediate 9 (Amine Adduct)

-

Reaction Setup: To a solution of this compound (precursor 8 ) in dimethyl sulfoxide (DMSO), add D-threonine methyl ester hydrochloride and potassium carbonate (K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using silica gel column chromatography to yield the desired amine adduct (Intermediate 9 ).

Quantitative Data Summary

The successful synthesis and preclinical characterization of RAD-140 have generated significant quantitative data, which is summarized below.

| Parameter | Value / Result | Source |

| Synthesis Yield | >50% (for the ipso-substitution step) | [2] |

| Binding Affinity (Kᵢ) | 7 nM | [2] |

| Receptor Selectivity | Good selectivity over other steroid hormone receptors | [2] |

| Oral Bioavailability (F) | 27-63% (in rats) | [2] |

| 65-75% (in monkeys) | [2] | |

| **Microsomal Stability (t₁⸝₂) ** | > 2 hours (in rat, monkey, and human microsomes) | [2] |

| Anabolic Efficacy Dose | 0.1 mg/kg (increased levator ani muscle weight) | [2] |

| Prostatic Effect Dose | No stimulation until doses of 30 mg/kg | [2] |

Mechanism of Action: SARM-Receptor Interaction

As a SARM, RAD-140's mechanism of action is centered on its selective binding to and activation of the androgen receptor (AR) in specific tissues. Upon binding, the SARM-AR complex translocates to the nucleus, where it modulates the transcription of target genes. In anabolic tissues like muscle, it acts as an agonist, promoting growth. In androgenic tissues like the prostate, it demonstrates significantly lower efficacy or even partial antagonist activity, leading to its favorable safety profile.[2]

Conclusion

This compound is a highly valuable and specialized intermediate in modern pharmaceutical synthesis. Its role as the cornerstone for the potent and selective SARM, RAD-140, highlights the importance of strategically functionalized building blocks in drug discovery. The ipso-fluorine substitution reaction it undergoes is a key chemical transformation that enables the efficient construction of the SARM's core structure. The resulting compound, RAD-140, exhibits an excellent preclinical profile, including high binding affinity, tissue selectivity, and oral bioavailability, underscoring the successful application of this precursor in developing next-generation androgen receptor modulators.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Selective Androgen Receptor Modulators (SARMs) Utilizing 2-Chloro-4-fluoro-3-methylbenzonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Selective Androgen Receptor Modulators (SARMs), with a specific focus on the utilization of 2-chloro-4-fluoro-3-methylbenzonitrile and its derivatives as key starting materials. The information compiled is intended to guide researchers in the development of novel tissue-selective androgens.

Introduction to Benzonitrile-Based SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, with reduced undesirable androgenic side effects on tissues like the prostate and skin.[1][2]

A promising scaffold for the development of non-steroidal SARMs is based on substituted benzonitrile cores. These compounds have demonstrated the potential for high binding affinity to the AR and favorable pharmacological profiles.[3] A key precursor for the synthesis of several advanced SARMs is this compound and its halogenated analogs.

Synthesis of a Key SARM Intermediate: this compound

The synthesis of the core intermediate, this compound, can be achieved through methods known in the art. One patented method involves the cyanation of a halogenated toluene derivative.

Protocol 1: Synthesis of this compound

A method for synthesizing this compound involves the reaction of 3-bromo-2-chloro-6-fluorotoluene with zinc cyanide in the presence of a palladium catalyst.[4]

-

Reaction Scheme:

-

3-bromo-2-chloro-6-fluorotoluene + Zn(CN)₂ → this compound

-

-

Reagents and Conditions:

-

Starting Material: 3-bromo-2-chloro-6-fluorotoluene

-

Cyanating Agent: Zinc cyanide (Zn(CN)₂)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: 200 °C (microwave irradiation)

-

Time: 150 seconds

-

-

Procedure:

-

To a microwave vial, add 3-bromo-2-chloro-6-fluorotoluene (1.0 eq), zinc cyanide (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add DMF to the vial.

-

Seal the vial and irradiate the mixture in a microwave reactor at 200 °C for 150 seconds.

-

After cooling, the reaction mixture can be worked up using standard procedures, such as extraction with an organic solvent (e.g., diethyl ether) and washing with brine.

-

Synthesis of a Representative SARM: LY305

A notable SARM synthesized from a derivative of the target precursor is 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, also known as LY305.[5][6] This compound is a transdermal SARM that has shown promise in preclinical models for treating muscle wasting and osteoporosis.[1][7] The synthesis of LY305 is achieved through a Buchwald-Hartwig amination reaction.[8][9]

Protocol 2: Synthesis of LY305 via Buchwald-Hartwig Amination

The synthesis of LY305 involves the palladium-catalyzed cross-coupling of 2-chloro-4-iodo-3-methylbenzonitrile with (1R,2R)-2-amino-1-methyl-cyclopentanol.[5][8][9]

-

Reaction Scheme:

-

2-chloro-4-iodo-3-methylbenzonitrile + (1R,2R)-2-amino-1-methyl-cyclopentanol → LY305

-

-

Reagents and Conditions:

-

Aryl Halide: 2-chloro-4-iodo-3-methylbenzonitrile

-

Amine: (1R,2R)-2-amino-1-methyl-cyclopentanol

-

Catalyst: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

Ligand: Xantphos

-

Base: Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane

-

Temperature: 100 °C

-

Time: 24 hours

-

-

Detailed Experimental Protocol:

-

In a Schlenk tube under an inert atmosphere, combine 2-chloro-4-iodo-3-methylbenzonitrile (1.0 eq), (1R,2R)-2-amino-1-methyl-cyclopentanol (1.09 eq), and cesium carbonate (1.2 eq).[8]

-

Add 1,4-dioxane to dissolve the reactants.[8]

-

To this mixture, add bis(dibenzylideneacetone)palladium(0) (5 mol%) and Xantphos (11.5 mol%).[8]

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.[5]

-

After completion, cool the reaction to room temperature.

-

The product can be purified using standard chromatographic techniques.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of LY305.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-iodo-3-methylbenzonitrile | [5][8] |

| Reagent | (1R,2R)-2-amino-1-methyl-cyclopentanol | [5][8] |

| Catalyst System | Pd(dba)₂ / Xantphos | [5][8] |

| Base | Cs₂CO₃ | [5][8] |

| Solvent | 1,4-Dioxane | [5][8] |

| Reaction Temperature | 100 °C | [5] |

| Reaction Time | 24 hours | [5] |

| Yield | Not explicitly stated in the provided abstracts. | |

| Purity | Not explicitly stated in the provided abstracts. |

Signaling Pathway and Experimental Workflows

Androgen Receptor Signaling Pathway

SARMs, like LY305, exert their effects by binding to the androgen receptor (AR). The canonical AR signaling pathway is initiated by the binding of a ligand, which leads to a series of events culminating in the regulation of target gene transcription.[9][10][11]

Caption: Androgen Receptor Signaling Pathway for a SARM.

Synthetic Workflow for LY305

The synthesis of LY305 follows a clear and logical workflow, beginning with the key precursors and culminating in the final SARM product.

References

- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8748633B2 - Selective androgen receptor modulators (SARMs) and uses thereof - Google Patents [patents.google.com]

- 5. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective androgen receptor modulator for transdermal use in hypogonadal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent in a vast array of bioactive molecules.[2] The amination of electron-deficient and sterically hindered aryl chlorides, such as 2-Chloro-4-fluoro-3-methylbenzonitrile, presents a significant challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of these challenging substrates.[3][4]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the steric hindrance from the ortho-chloro and meta-methyl substituents, necessitates a robust catalytic system.

Table 1: Recommended Reagents and Conditions for the Buchwald-Hartwig Amination of this compound

| Parameter | Recommended | Justification & Considerations |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Both are common and effective Pd(II) and Pd(0) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[3] |

| Ligand | XPhos or BippyPhos | Bulky, electron-rich monophosphine ligands are crucial for promoting the oxidative addition of the aryl chloride and facilitating the reductive elimination.[3][4] |

| Base | NaOt-Bu or KOt-Bu | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3] |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are standard. Toluene is a common choice. |

| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to overcome the activation barrier for the C-Cl bond cleavage. Optimization may be required based on the specific amine. |

| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. |

Experimental Protocols

The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve optimal yields for specific amines.

General Procedure for Amination with a Primary or Secondary Amine

-

Reaction Setup: To a dry Schlenk flask or a vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).

-